molecular formula C16H16F3N3O5 B2989109 ethyl N-{2-cyano-2-[(1Z)-({2-[3-(trifluoromethyl)phenoxy]ethoxy}imino)methyl]acetyl}carbamate CAS No. 339010-23-0

ethyl N-{2-cyano-2-[(1Z)-({2-[3-(trifluoromethyl)phenoxy]ethoxy}imino)methyl]acetyl}carbamate

Cat. No.: B2989109
CAS No.: 339010-23-0
M. Wt: 387.315
InChI Key: NNQDNAXLALNNHC-FBHDLOMBSA-N
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Description

Ethyl N-{2-cyano-2-[(1Z)-({2-[3-(trifluoromethyl)phenoxy]ethoxy}imino)methyl]acetyl}carbamate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a cyano group, a trifluoromethyl group, and a carbamate group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-{2-cyano-2-[(1Z)-({2-[3-(trifluoromethyl)phenoxy]ethoxy}imino)methyl]acetyl}carbamate typically involves multiple steps. One common method includes the reaction of ethyl cyanoacetate with an appropriate amine to form the cyanoacetamide intermediate. This intermediate is then reacted with a trifluoromethylphenoxy compound under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process often includes purification steps such as recrystallization or chromatography to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl N-{2-cyano-2-[(1Z)-({2-[3-(trifluoromethyl)phenoxy]ethoxy}imino)methyl]acetyl}carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Ethyl N-{2-cyano-2-[(1Z)-({2-[3-(trifluoromethyl)phenoxy]ethoxy}imino)methyl]acetyl}carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl N-{2-cyano-2-[(1Z)-({2-[3-(trifluoromethyl)phenoxy]ethoxy}imino)methyl]acetyl}carbamate involves its interaction with specific molecular targets. The cyano group and trifluoromethyl group play crucial roles in its reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the trifluoromethyl group in this compound imparts unique chemical properties, such as increased lipophilicity and metabolic stability, distinguishing it from other similar compounds .

Properties

IUPAC Name

ethyl N-[(3Z)-2-cyano-3-[2-[3-(trifluoromethyl)phenoxy]ethoxyimino]propanoyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3N3O5/c1-2-25-15(24)22-14(23)11(9-20)10-21-27-7-6-26-13-5-3-4-12(8-13)16(17,18)19/h3-5,8,10-11H,2,6-7H2,1H3,(H,22,23,24)/b21-10-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNQDNAXLALNNHC-FBHDLOMBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(=O)C(C=NOCCOC1=CC=CC(=C1)C(F)(F)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)NC(=O)C(/C=N\OCCOC1=CC=CC(=C1)C(F)(F)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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